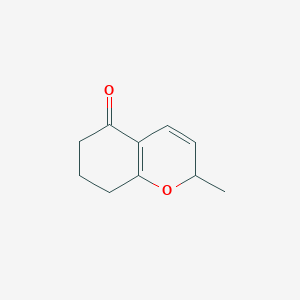
2-Methyl-2,6,7,8-tetrahydro-chromen-5-one
Cat. No. B8792112
Key on ui cas rn:
58133-98-5
M. Wt: 164.20 g/mol
InChI Key: TZDNUIAAQCSNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07132419B2
Procedure details


Methyl 5-oxo-5,6,7,8-tetrahydro-1-naphthoate was prepared according to the literature (J. Org. Chem. 1976, p2918) from 2-methyl-2,6,7,8-tetrahydro-chromen-5-one (Tetrahedron Letters, 1975, p3407). Treatment of methyl 5-oxo-5,6,7,8-tetrahydro-1-naphthoate with selenium dioxide as described in Reference Example 1A yielded the corresponding 1,2-naphthoquinone, 5,6-dioxo-5,6-dihydro-naphthalene-1-carboxylic acid methyl ester, which was coupled with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:11]=[CH:10][C:9]2[C:8](=[O:12])[CH2:7][CH2:6][CH2:5][C:4]=2[O:3]1.[O:13]=[C:14]1[CH2:23][CH2:22][CH2:21][C:20]2[C:19]([C:24]([O:26][CH3:27])=[O:25])=[CH:18][CH:17]=[CH:16][C:15]1=2.[Se](=O)=[O:29]>>[O:13]=[C:14]1[CH2:23][CH2:22][CH2:21][C:20]2[C:19]([C:24]([O:26][CH3:27])=[O:25])=[CH:18][CH:17]=[CH:16][C:15]1=2.[C:8]1(=[O:12])[C:9]2[C:4](=[CH:1][CH:2]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]1=[O:29].[CH3:27][O:26][C:24]([C:19]1[C:20]2[CH:21]=[CH:22][C:23](=[O:3])[C:14](=[O:13])[C:15]=2[CH:16]=[CH:17][CH:18]=1)=[O:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1OC=2CCCC(C2C=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=2C=CC=C(C2CCC1)C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Se](=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C=2C=CC=C(C2CCC1)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C(C=CC2=CC=CC=C12)=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CC=CC=2C(C(C=CC12)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07132419B2
Procedure details


Methyl 5-oxo-5,6,7,8-tetrahydro-1-naphthoate was prepared according to the literature (J. Org. Chem. 1976, p2918) from 2-methyl-2,6,7,8-tetrahydro-chromen-5-one (Tetrahedron Letters, 1975, p3407). Treatment of methyl 5-oxo-5,6,7,8-tetrahydro-1-naphthoate with selenium dioxide as described in Reference Example 1A yielded the corresponding 1,2-naphthoquinone, 5,6-dioxo-5,6-dihydro-naphthalene-1-carboxylic acid methyl ester, which was coupled with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:11]=[CH:10][C:9]2[C:8](=[O:12])[CH2:7][CH2:6][CH2:5][C:4]=2[O:3]1.[O:13]=[C:14]1[CH2:23][CH2:22][CH2:21][C:20]2[C:19]([C:24]([O:26][CH3:27])=[O:25])=[CH:18][CH:17]=[CH:16][C:15]1=2.[Se](=O)=[O:29]>>[O:13]=[C:14]1[CH2:23][CH2:22][CH2:21][C:20]2[C:19]([C:24]([O:26][CH3:27])=[O:25])=[CH:18][CH:17]=[CH:16][C:15]1=2.[C:8]1(=[O:12])[C:9]2[C:4](=[CH:1][CH:2]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]1=[O:29].[CH3:27][O:26][C:24]([C:19]1[C:20]2[CH:21]=[CH:22][C:23](=[O:3])[C:14](=[O:13])[C:15]=2[CH:16]=[CH:17][CH:18]=1)=[O:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1OC=2CCCC(C2C=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C=2C=CC=C(C2CCC1)C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Se](=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C=2C=CC=C(C2CCC1)C(=O)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C(C=CC2=CC=CC=C12)=O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CC=CC=2C(C(C=CC12)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
